

DEHP as an Endogenous Metabolite Reference: A Technical Guide

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Compound of Interest

Compound Name: DEHP (Standard)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Di(2-ethylhexyl) phthalate (DEHP) and its metabolites, focusing on their relevance as endogenous compounds and their use as reference materials in scientific research. This document covers quantitative data on DEHP and its metabolites in human biospecimens, detailed analytical methodologies for their detection, and an exploration of the key signaling pathways they influence.

Quantitative Data on DEHP and its Metabolites in Human Samples

The following tables summarize the concentrations of DEHP and its major metabolites found in human urine, serum, and adipose tissue. These values are essential for establishing baseline reference ranges and for understanding the extent of human exposure.

Table 1: Concentrations of DEHP and its Metabolites in Human Urine

Compound	Matrix	Population	Concentration (ng/mL)	Statistical Measure	Reference(s)
MEHP	Urine	General U.S. Population (NHANES 2005-2006)	3.53 (fasting < 8 hours), 2.77 (fasting > 8 hours)	Geometric Mean	[1]
MEHP	Urine	General U.S. Population (NHANES 1999-2014)	0.900 - 2.70	Geometric Mean (across years)	[2]
MEHHP	Urine	General Population	10-fold higher than MEHP	General Finding	[3]
MEOHP	Urine	General Population	10-fold higher than MEHP	General Finding	[3]
Sum of 4 DEHP Metabolites	Urine	General U.S. Population (NHANES 2005-2006)	93.7 (fasting < 8 hours), 90.0 (fasting > 8 hours)	Geometric Mean	[1]
MEHP	Urine	Adult Women (NHANES 2001-2008)	Quartile 1: < 4.4, Quartile 4: > 24.8	Range of Quartiles	[4]
MEHHP	Urine	Adult Women (NHANES 2001-2008)	Quartile 1: < 12.0, Quartile 4: > 62.1	Range of Quartiles	[4]
MEOHP	Urine	Adult Women (NHANES 2001-2008)	Quartile 1: < 9.1, Quartile 4: > 45.0	Range of Quartiles	[4]
Sum of DEHP Metabolites (Σ DEHP)	Urine	Adult Women (NHANES 2001-2008)	Quartile 1: < 27.8, Quartile 4: > 142.1	Range of Quartiles	[4]

MEHP	Urine	Reference Population	Median: < LOD - 67	Range	[5]
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LOD: Limit of Detection

Table 2: Concentrations of DEHP and its Metabolites in Human Serum

Compound	Matrix	Population	Concentration (ng/mL)	Statistical Measure	Reference(s)
MEHP	Serum	Healthy Volunteers	< 5.0	Net Concentration	[6]
DEHP	Serum	Healthy Volunteers	< 2.0	Net Concentration	[6]
MEHP	Serum	Healthy Volunteers	At or < 5.0 (LOQ)	Concentration	[7]
DEHP	Serum	Healthy Volunteers	< 14.0 (LOQ)	Concentration	[7]
DEHP	Plasma	Healthy Volunteers	0.003 ± 0.002 (µg/kg body mass)	Mean ± SD	[8]
DEHP	Plasma	Hemodialysis Patients	0.19 ± 0.12 (mg/kg body mass)	Mean ± SD	[8]

LOQ: Limit of Quantification

Table 3: Concentration of DEHP in Human Adipose Tissue

Compound	Matrix	Population	Concentration	Statistical Measure	Reference(s)
DEHP	Adipose Tissue	Autopsy Samples	Detected	Presence	[9]
Phthalate Metabolites	Adipose Tissue	Spanish Adult Cohort	Associated with oxidative stress biomarkers	Association	[4]

Experimental Protocols

Accurate quantification of DEHP and its metabolites is critical for research and clinical applications. Below are detailed methodologies for their analysis in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analysis of DEHP in Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the determination of DEHP in human serum.

2.1.1. Sample Preparation

- **Extraction:** To 1 mL of serum in a glass tube, add an internal standard (e.g., Phenanthrene-d10). Add 2 mL of acetone, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.
- **Liquid-Liquid Extraction:** Transfer the supernatant to a new glass tube. Add 2 mL of hexane and acidify with a small volume of concentrated sulfuric acid. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
- **Evaporation and Reconstitution:** Carefully transfer the upper hexane layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

2.1.2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890 GC or equivalent.
- Mass Spectrometer: Agilent 5975C MS or equivalent.
- Column: HP-5MS (30 m x 0.25 mm x 0.25 μ m) or similar non-polar column.
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Injection Mode: Splitless or split, depending on the expected concentration.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- MS Ion Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of DEHP (e.g., m/z 149, 167, 279). A full scan mode can be used for initial identification.

2.1.3. Quality Control and Validation

- Calibration: Prepare a series of calibration standards in a clean matrix (e.g., phthalate-free serum or solvent) with the internal standard. The calibration curve should have a correlation coefficient (r^2) > 0.99.
- Blanks: Analyze procedural blanks with each batch of samples to monitor for contamination.
- Quality Control Samples: Include low, medium, and high concentration QC samples in each analytical run to assess accuracy and precision. The accuracy should be within 85-115%, and the precision (relative standard deviation, RSD) should be < 15%.
- Recovery: Determine the extraction recovery by spiking known amounts of DEHP into a matrix blank before extraction.

Analysis of DEHP Metabolites in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a robust and sensitive method for quantifying various DEHP metabolites in human urine.

2.2.1. Sample Preparation

- **Enzymatic Hydrolysis:** To 100 μ L of urine, add an internal standard mix (containing isotopically labeled analogues of the target metabolites). Add 50 μ L of β -glucuronidase solution in an appropriate buffer (e.g., ammonium acetate) to deconjugate the glucuronidated metabolites. Incubate at 37 °C for 2 hours.
- **Protein Precipitation/Solid-Phase Extraction (SPE):**
 - **Protein Precipitation:** Add 300 μ L of cold acetonitrile to the hydrolyzed sample, vortex, and centrifuge to precipitate proteins. Transfer the supernatant for analysis.
 - **Online SPE:** Alternatively, use an automated online SPE system for sample cleanup and concentration. This method reduces manual sample handling and potential for contamination.[\[10\]](#)[\[11\]](#)
- **Dilution:** Dilute the final extract with an appropriate mobile phase to match the initial LC conditions.

2.2.2. LC-MS/MS Instrumentation and Conditions

- **Liquid Chromatograph:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer.
- **Column:** A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m).
- **Mobile Phase:** A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

- Flow Rate: Typically 0.2-0.4 mL/min.
- Injection Volume: 5-20 μ L.
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each metabolite and internal standard.

2.2.3. Quality Control and Validation

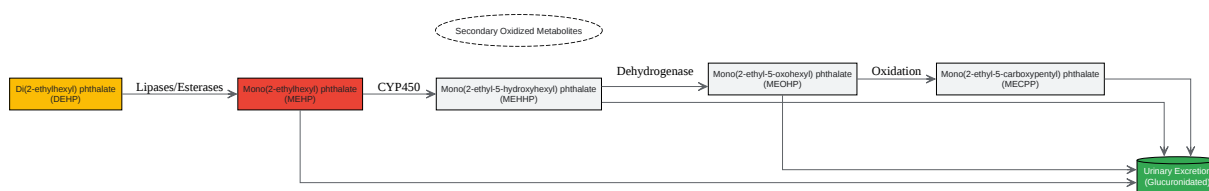
- Calibration: Prepare matrix-matched calibration curves using synthetic or pooled urine.
- Blanks and QCs: Include method blanks, and low, medium, and high QC samples in each batch.
- Accuracy and Precision: The accuracy should be within 80-120%, and the intra- and inter-day precision should be < 20%.[\[11\]](#)
- Limit of Quantification (LOQ): Determine the LOQ, which typically ranges from 0.01 to 0.1 ng/mL for most DEHP metabolites with modern instrumentation.[\[11\]](#)
- Matrix Effects: Evaluate and correct for any ion suppression or enhancement caused by the urine matrix.

Signaling Pathways and Experimental Workflows

DEHP and its metabolites can modulate several key signaling pathways, leading to a range of biological effects. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for DEHP analysis.

Metabolic Pathway of DEHP

The metabolism of DEHP is a multi-step process initiated by hydrolysis to its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), which is then further oxidized to several secondary metabolites.

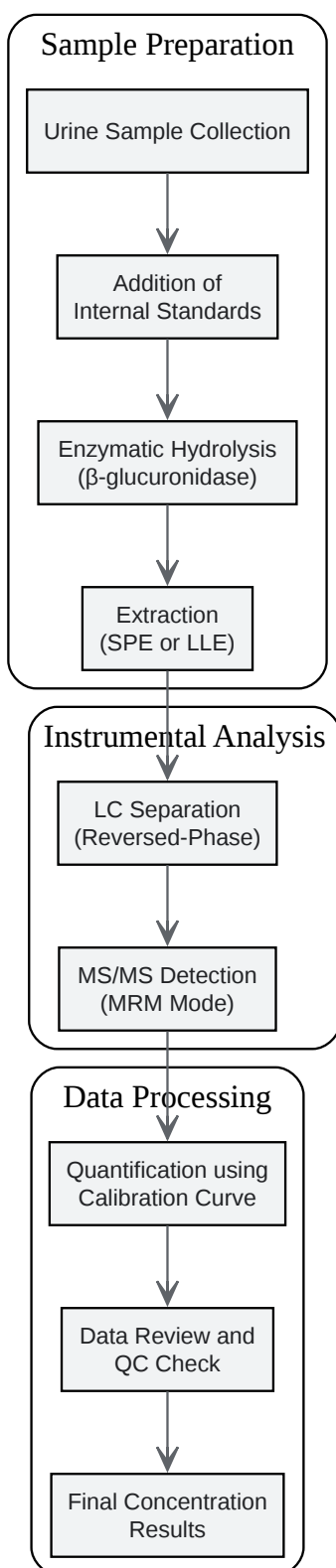


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Caption: Metabolic conversion of DEHP to its primary and secondary metabolites.

Experimental Workflow for LC-MS/MS Analysis of Urinary DEHP Metabolites

This diagram illustrates the key steps involved in the analysis of DEHP metabolites in urine using LC-MS/MS.

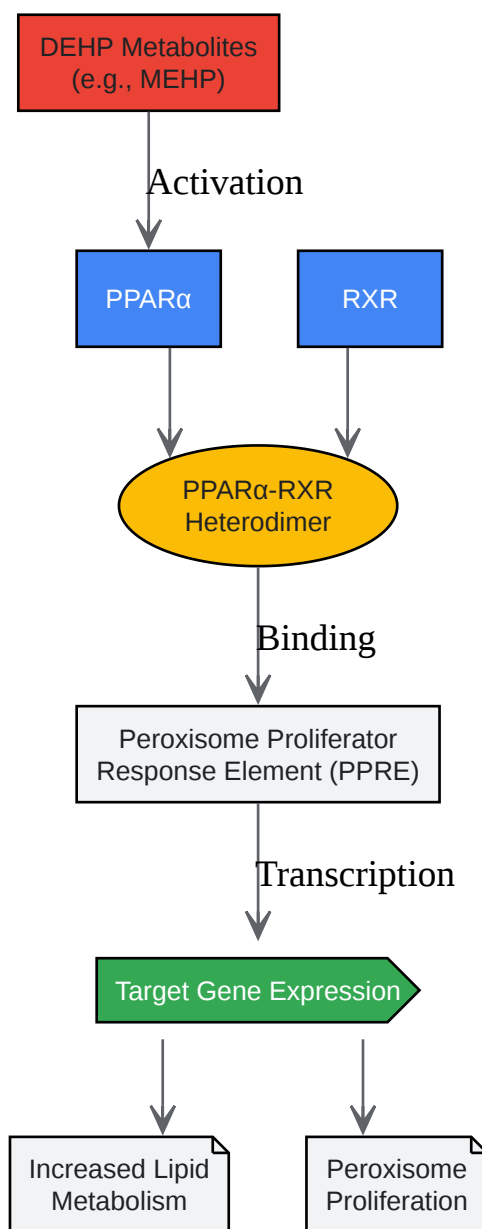


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Caption: Workflow for urinary DEHP metabolite analysis by LC-MS/MS.

DEHP-Induced PPAR α Signaling Pathway

DEHP metabolites, particularly MEHP, are known to activate the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α), a key regulator of lipid metabolism.

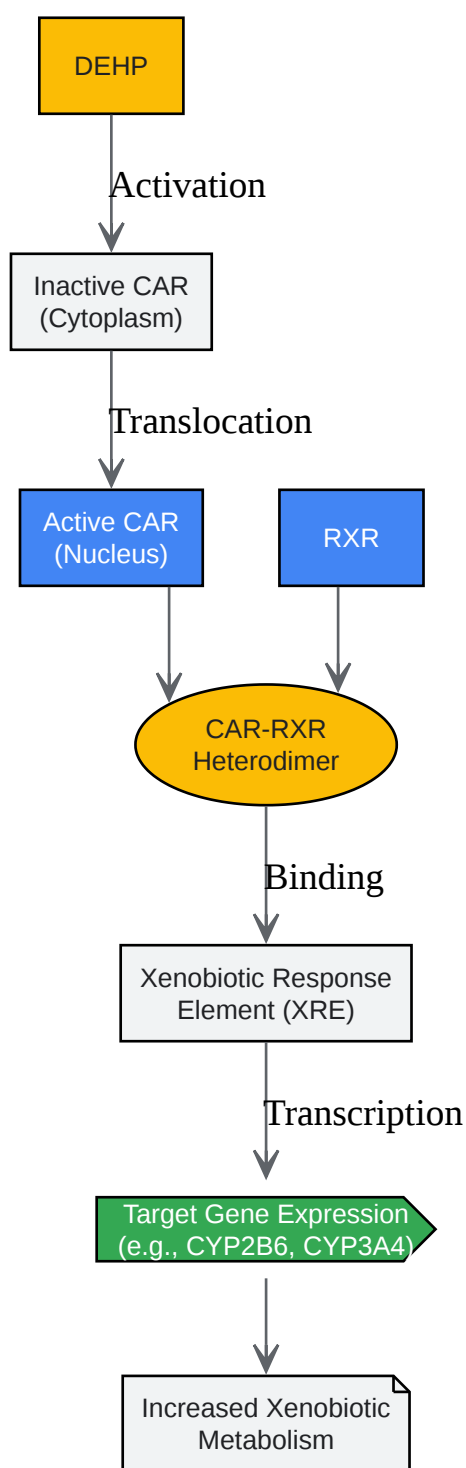


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Caption: Activation of the PPAR α signaling pathway by DEHP metabolites.

DEHP-Induced Constitutive Androstane Receptor (CAR) Activation

DEHP can activate the Constitutive Androstane Receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics.

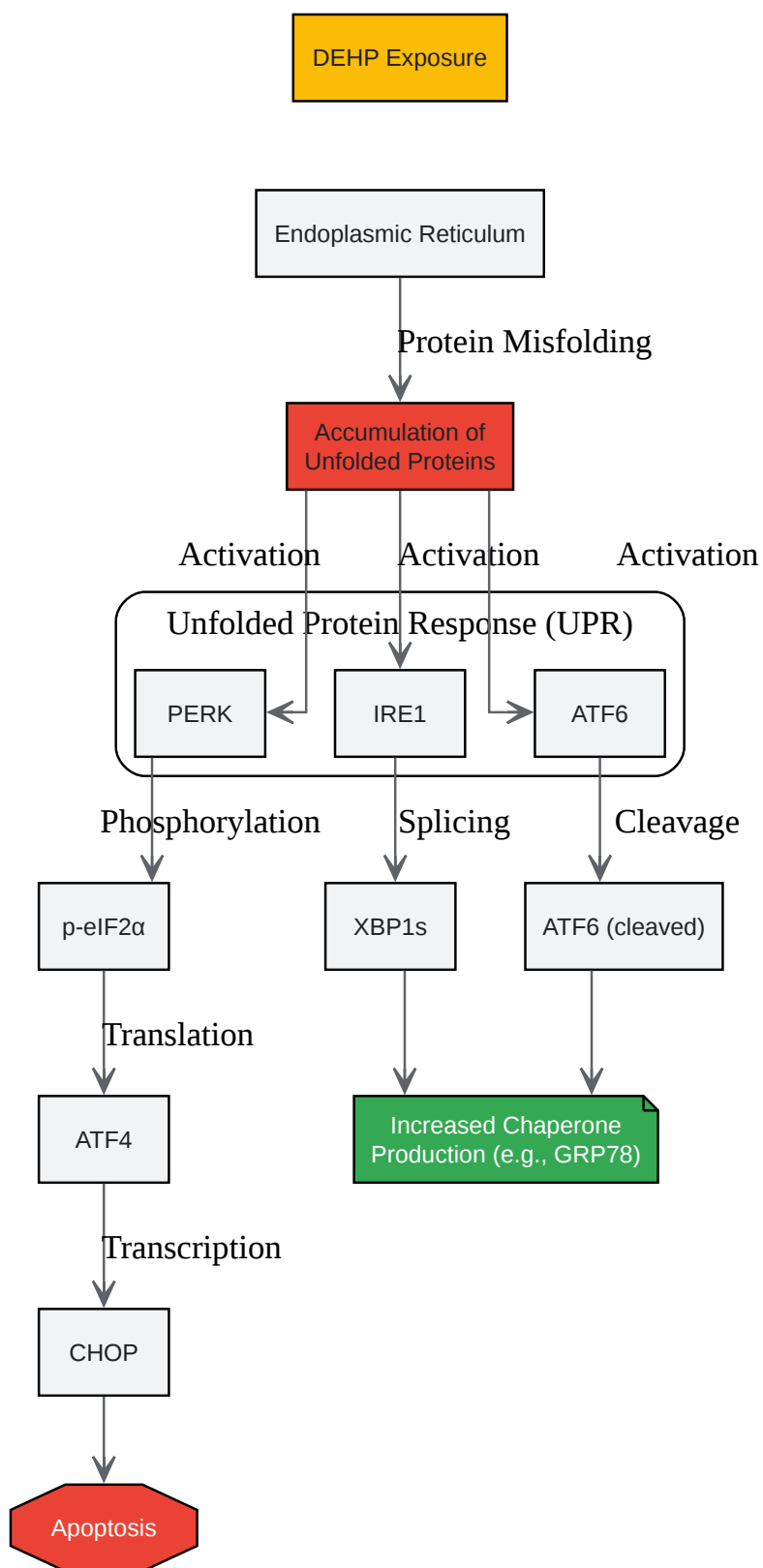


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Caption: Activation of the CAR signaling pathway by DEHP.[12][13]

DEHP-Induced Endoplasmic Reticulum (ER) Stress

Exposure to DEHP can lead to endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR).



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